molecular formula C17H11FN6O2 B2369217 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-phenyl-1,2,4-oxadiazole-5-carboxamide CAS No. 1251630-85-9

3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2369217
CAS RN: 1251630-85-9
M. Wt: 350.313
InChI Key: CEFRRKMYQPQOGR-UHFFFAOYSA-N
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Description

3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-phenyl-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H11FN6O2 and its molecular weight is 350.313. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, including structures similar to the compound of interest, have been evaluated for their antimicrobial activities. These compounds exhibit moderate to good activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

Biological Synthesis Methods

Studies have shown the synthesis of similar compounds through microwave-assisted techniques. These synthesized compounds have been evaluated for their antimicrobial, antilipase, and antiurease activities, demonstrating significant biological activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Crystal Structure Analysis

The crystal and molecular structure of related compounds, like 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been determined using single-crystal X-ray analysis. This type of analysis is crucial for understanding the chemical properties and potential applications of these compounds (Viterbo, Calvino, & Serafino, 1980).

Antifungal and Antiprotozoal Activities

Some derivatives of 1,2,4-oxadiazole and 1,2,3-triazole, like the compound , have been synthesized and evaluated for their antifungal and anti-protozoal activities. These compounds have shown promising results as potential antifungal and anti-cancer agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Antiviral Properties

Research has indicated the potential of related compounds in exhibiting antiviral activities, particularly against the H5N1 avian influenza virus. This suggests the possible use of such compounds in antiviral drug development (Flefel, Abdel-Mageid, Tantawy, Ali, & Amr, 2012).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-[1-(4-fluorophenyl)triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide are largely determined by its structural features. The triazole ring in the compound is known to interact with a variety of enzymes and proteins . Specific interactions of this compound with enzymes, proteins, and other biomolecules have not been reported in the literature.

Cellular Effects

Related compounds have shown potential analgesic and anti-inflammatory effects . These effects were demonstrated in carrageenan-induced oedema or pleurisy as well as CFA-induced arthritis .

Molecular Mechanism

It is suggested that the antinociceptive effect of similar compounds implicates the modulation of ASICs/TRPV1 channels by opioid/KATP pathway .

Dosage Effects in Animal Models

A related compound, when administered orally at doses of 10, 20, or 40 mg/kg, decreased the number of writhing in mice .

properties

IUPAC Name

3-[1-(4-fluorophenyl)triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN6O2/c18-11-6-8-13(9-7-11)24-10-14(21-23-24)15-20-17(26-22-15)16(25)19-12-4-2-1-3-5-12/h1-10H,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFRRKMYQPQOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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